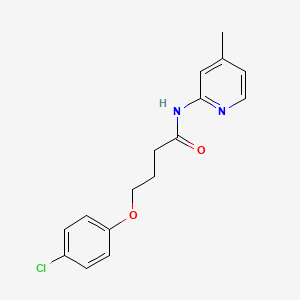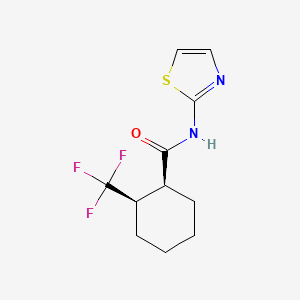![molecular formula C20H22F3N3O2 B7547396 N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B7547396.png)
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide, also known as MT1, is a synthetic compound that has been widely used in scientific research. It is a selective and potent antagonist of the melatonin receptor subtype 1 (MT1), which is involved in the regulation of circadian rhythms and sleep-wake cycles. MT1 has been studied for its potential therapeutic applications in various disorders, such as insomnia, depression, and cancer.
Mécanisme D'action
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide acts as a competitive antagonist of the N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide receptor, which is a G protein-coupled receptor that is mainly expressed in the suprachiasmatic nucleus of the hypothalamus. N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide plays a key role in the regulation of circadian rhythms by modulating the synthesis and release of melatonin, a hormone that is involved in the sleep-wake cycle. By blocking the N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide receptor, N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide can modulate the activity of the circadian system and promote sleep.
Biochemical and Physiological Effects:
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has been shown to have various biochemical and physiological effects in different animal models and cell lines. It can modulate the expression of genes involved in circadian rhythms, neurotransmission, and inflammation. N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide can also affect the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has several advantages for lab experiments, such as its high potency and selectivity for the N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide receptor, which allows for precise modulation of circadian rhythms and sleep-wake cycles. N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide is also relatively stable and easy to synthesize, which facilitates its use in various assays and experiments. However, N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide, such as the development of more potent and selective N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide antagonists, the investigation of its potential therapeutic applications in various disorders, and the elucidation of its molecular mechanisms of action. N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide may also be used as a tool to study the circadian system and its role in health and disease. Overall, N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has great potential as a target for drug discovery and therapeutic interventions.
Méthodes De Synthèse
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide can be synthesized through a multistep process that involves the condensation of 3-(trifluoromethyl)aniline with 2-bromo-N-(2-chloroethyl)benzamide, followed by the reaction with morpholine in the presence of a base. The resulting product is purified by column chromatography and characterized by spectroscopic methods.
Applications De Recherche Scientifique
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to modulate circadian rhythms and sleep-wake cycles, and to have antidepressant, anxiolytic, and analgesic effects. N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has also been investigated for its anticancer properties, as it can inhibit the proliferation and migration of cancer cells.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c21-20(22,23)15-4-3-5-16(14-15)25-18-7-2-1-6-17(18)19(27)24-8-9-26-10-12-28-13-11-26/h1-7,14,25H,8-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTCFNIGIGYROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)
![2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile](/img/structure/B7547326.png)

![1-[(2-Chloro-6-fluorophenyl)methyl-methylamino]-3-(oxolan-2-ylmethoxy)propan-2-ol](/img/structure/B7547348.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7547354.png)
![N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547356.png)
![(2R)-1-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7547359.png)

![(3S)-3-(methanesulfonamido)-N-[3-(pyrazol-1-ylmethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7547372.png)
![Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B7547394.png)

![(2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide](/img/structure/B7547405.png)

